molecular formula C10H8BrF3O2 B1456909 Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate CAS No. 863248-28-6

Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate

Katalognummer B1456909
CAS-Nummer: 863248-28-6
Molekulargewicht: 297.07 g/mol
InChI-Schlüssel: LXXRFFAIWGWJMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate (MBT) is an organic compound with a molecular formula of C9H7BrF3O2. It is a colorless, crystalline solid with a melting point of 124-126 °C. MBT is a versatile reagent used in organic synthesis and is a key intermediate in the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wissenschaftliche Forschungsanwendungen

The trifluoromethyl group is often introduced into molecules through trifluoromethylation of carbon-centered radical intermediates . This process has seen recent advances, which could potentially lead to new applications .

  • Methyl 4-Bromo-2-(bromomethyl)benzoate : This compound is a crystalline powder with a purity of over 97.0% (GC). It has a melting point of 81°C . Again, the specific applications of this compound are not mentioned.

  • Methyl 2-(Trifluoromethyl)benzoate : This compound is a liquid at 20°C . The specific applications of this compound are not mentioned.

  • Methyl 4-Bromo-2-(bromomethyl)benzoate : This compound is a crystalline powder with a purity of over 97.0% (GC). It has a melting point of 81°C . Again, the specific applications of this compound are not mentioned.

  • Methyl 2-(Trifluoromethyl)benzoate : This compound is a liquid at 20°C . The specific applications of this compound are not mentioned.

Eigenschaften

IUPAC Name

methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-16-9(15)6-2-3-7(5-11)8(4-6)10(12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXRFFAIWGWJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726481
Record name Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate

CAS RN

863248-28-6
Record name Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A reactor is charged with 1 g (4.6 mmol) of the compound obtained in step 1, 0.97 g (5.5 mmol) of N-bromosuccinimide, 133 mg (0.55 mmol) of benzyl peroxide and 25 ml of carbon tetrachloride. The mixture is heated for 4 hours at reflux. The solvent is evaporated under reduced pressure and 100 ml of a saturated sodium bicarbonate solution is added. The solution obtained is extracted with 3*30 ml ethyl acetate. The organic phases are combined, dried on sodium sulphate and evaporated under reduced pressure to give the expected product (1.2 g, 88%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate
Reactant of Route 2
Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate

Citations

For This Compound
2
Citations
B van der Wildt, M Nezam, EJM Kooijman… - Bioorganic & Medicinal …, 2021 - Elsevier
Pharmacological targeting of tumor associated macrophages and microglia in the tumor microenvironment is a novel therapeutic strategy in the treatment of glioblastoma multiforme. As …
Number of citations: 7 www.sciencedirect.com
HJ Kim, JW Park, S Seo, KH Cho, MM Alanazi… - International Journal of …, 2023 - mdpi.com
The emergence of cancer resistance to targeted therapy represents a significant challenge in cancer treatment. Therefore, identifying new anticancer candidates, particularly those …
Number of citations: 2 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.